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molecular formula C10H14O3S B8437730 5-(3-Hydroxy-3-pentyl)thiophene-2-carboxylic acid

5-(3-Hydroxy-3-pentyl)thiophene-2-carboxylic acid

Cat. No. B8437730
M. Wt: 214.28 g/mol
InChI Key: UJEVAJKWTKIPIV-UHFFFAOYSA-N
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Patent
US07601850B2

Procedure details

To a −78° C. mixture of 2-(3-hydroxy-3-pentyl)thiophene (0.34 g, 2.0 mmol) in THF (2 ml) is added of 1.6 M n-butyllithium in Hex (2.75 ml, 4.4 mmol). The mixture is allowed to warm to RT and powderized dry ice (CO2) is added. After one h, the mixture is partitioned between diethyl ether and 1N NaHCO3. The aqueous layer is washed with ether, acidified with conc. HCl and extracted with ether. The organic layer is Na2SO4 dried, filtered, and concentrated to give the title compound (0.236 g, 53%).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)([CH2:5][CH3:6])[CH2:3][CH3:4].C([Li])CCC.[C:17](=[O:19])=[O:18]>C1COCC1>[OH:1][C:2]([C:7]1[S:8][C:9]([C:17]([OH:19])=[O:18])=[CH:10][CH:11]=1)([CH2:3][CH3:4])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
OC(CC)(CC)C=1SC=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one h, the mixture is partitioned between diethyl ether and 1N NaHCO3
WASH
Type
WASH
Details
The aqueous layer is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC(CC)(CC)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.236 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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